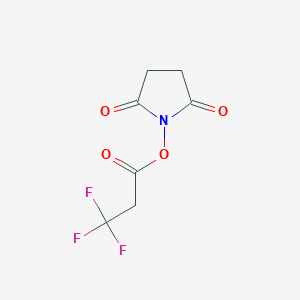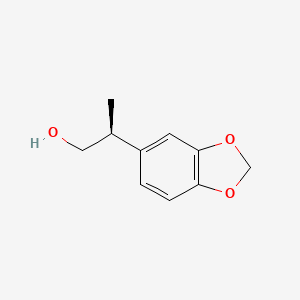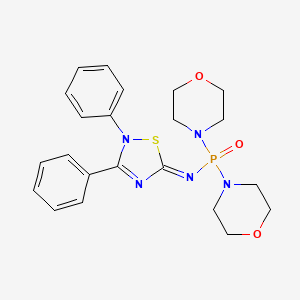
3-(cyclohexanesulfonyl)-1-(4-methoxybenzoyl)azetidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Cyclohexanesulfonyl)-1-(4-methoxybenzoyl)azetidine is a synthetic organic compound characterized by the presence of a cyclohexanesulfonyl group, a 4-methoxybenzoyl group, and an azetidine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(cyclohexanesulfonyl)-1-(4-methoxybenzoyl)azetidine typically involves multiple steps:
-
Formation of the Azetidine Ring: : The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors. One common method is the reaction of an amino alcohol with a suitable electrophile under basic conditions to form the azetidine ring.
-
Introduction of the Cyclohexanesulfonyl Group: : The cyclohexanesulfonyl group can be introduced via sulfonylation reactions. This involves reacting the azetidine intermediate with cyclohexanesulfonyl chloride in the presence of a base such as triethylamine.
-
Attachment of the 4-Methoxybenzoyl Group: : The final step involves the acylation of the azetidine intermediate with 4-methoxybenzoyl chloride. This reaction is typically carried out in the presence of a base like pyridine to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.
化学反応の分析
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.
-
Reduction: : Reduction reactions can target the carbonyl group in the 4-methoxybenzoyl moiety, potentially converting it to an alcohol.
-
Substitution: : The sulfonyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Products may include 4-methoxybenzoic acid or 4-methoxybenzaldehyde.
Reduction: The major product could be 4-methoxybenzyl alcohol.
Substitution: Depending on the nucleophile, products could include sulfonamide or sulfonate derivatives.
科学的研究の応用
Chemistry
In chemistry, 3-(cyclohexanesulfonyl)-1-(4-methoxybenzoyl)azetidine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound can be used to study enzyme interactions and protein binding due to its distinct functional groups. It may serve as a probe in biochemical assays to investigate the activity of various enzymes.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. Its structural features make it a candidate for drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its stability and reactivity make it suitable for various applications in material science.
作用機序
The mechanism of action of 3-(cyclohexanesulfonyl)-1-(4-methoxybenzoyl)azetidine involves its interaction with molecular targets such as enzymes or receptors. The cyclohexanesulfonyl group can form strong interactions with active sites, while the 4-methoxybenzoyl group can participate in hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.
類似化合物との比較
Similar Compounds
3-(Cyclohexanesulfonyl)-1-benzoylazetidine: Similar structure but lacks the methoxy group, which can affect its reactivity and interactions.
3-(Cyclohexanesulfonyl)-1-(4-hydroxybenzoyl)azetidine: Contains a hydroxy group instead of a methoxy group, which can influence its solubility and hydrogen bonding capabilities.
3-(Cyclohexanesulfonyl)-1-(4-chlorobenzoyl)azetidine: The presence of a chlorine atom can significantly alter its electronic properties and reactivity.
Uniqueness
3-(Cyclohexanesulfonyl)-1-(4-methoxybenzoyl)azetidine is unique due to the presence of both the cyclohexanesulfonyl and 4-methoxybenzoyl groups. This combination of functional groups provides a distinct set of chemical and biological properties, making it a valuable compound for various applications.
特性
IUPAC Name |
(3-cyclohexylsulfonylazetidin-1-yl)-(4-methoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO4S/c1-22-14-9-7-13(8-10-14)17(19)18-11-16(12-18)23(20,21)15-5-3-2-4-6-15/h7-10,15-16H,2-6,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDDKXCLTRQYIMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N2CC(C2)S(=O)(=O)C3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(THIOPHEN-2-YL)-5-{1-[2-(TRIFLUOROMETHYL)BENZOYL]AZETIDIN-3-YL}-1,2,4-OXADIAZOLE](/img/structure/B2547699.png)

![(E)-2-amino-1-((3,4-dihydroxybenzylidene)amino)-N-phenyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2547704.png)

![3-(7-Methyl-2-phenyl-imidazo[1,2-a]pyridin-3-yl)acrylic acid](/img/structure/B2547709.png)
![4-fluoro-N-(5-methyl-1,2-oxazol-3-yl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide](/img/structure/B2547710.png)
![3-(4-ethylbenzenesulfonyl)-1-[(2-fluorophenyl)methyl]-6-methoxy-1,4-dihydroquinolin-4-one](/img/structure/B2547711.png)
![5-bromo-N-(3-methyl-1-(4-oxo-1-(m-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)furan-2-carboxamide](/img/structure/B2547712.png)
![5-[(4-Propylphenoxy)methyl]furan-2-carboxylic acid](/img/structure/B2547713.png)
![6-[5-[2-(2-Fluorophenyl)acetyl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-1H-pyrimidine-2,4-dione](/img/structure/B2547714.png)
![Ethyl (1S,6R,7R)-3-azabicyclo[4.1.0]heptane-7-carboxylate](/img/structure/B2547715.png)
![N-(3-chloro-2-methylphenyl)-1-[(3,4-difluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2547716.png)
![1-(2-phenylethyl)-3-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]urea](/img/structure/B2547718.png)
